2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one

Medicinal Chemistry HNE Inhibition Pharmacophore Design

Procure the 2-methyl regioisomer (CAS 115310-14-0) for HNE inhibitor SAR and fragment-based screening. Unlike the N-unsubstituted parent (1 HBD) or 1-methyl isomer, this scaffold presents the methyl group proximal to the ketone (0 HBD, XLogP 0.7), locking the pyrazole tautomer and altering pharmacophoric recognition. Ideal for N-methylation SAR, property optimization (permeability, protein binding), and constructing heptacyclic pyrazolamide libraries.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 115310-14-0
Cat. No. B2793467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one
CAS115310-14-0
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCN1C=C2C(=N1)CCCCC2=O
InChIInChI=1S/C9H12N2O/c1-11-6-7-8(10-11)4-2-3-5-9(7)12/h6H,2-5H2,1H3
InChIKeyABXXKPGQXLHJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 grams / 10 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one (CAS 115310-14-0): Physicochemical Properties and Scaffold Identity for Procurement Specification


2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one (CAS 115310-14-0) is a bicyclic heterocycle belonging to the cycloheptapyrazolone class, characterized by a fused seven-membered cycloheptane ring and a 2-methyl-substituted pyrazol-4-one core . Its computed physicochemical profile includes an XLogP of 0.7, a topological polar surface area (TPSA) of 34.9 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds . This scaffold has been investigated in medicinal chemistry programs targeting human neutrophil elastase (HNE) inhibition, where the cycloheptapyrazolone core serves as a key pharmacophoric element [1].

Why 2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one Cannot Be Replaced by Its 1-Methyl Regioisomer or N-Unsubstituted Analog in Critical Research Applications


Although the 1-methyl regioisomer (CAS 115309-88-1) and the N-unsubstituted parent compound (CAS 1314139-85-9) share the same cycloheptapyrazolone core, they cannot simply be interchanged with the 2-methyl derivative in structure-activity relationship (SAR) studies or chemical biology campaigns. The 2-methyl substitution pattern dictates a fundamentally different hydrogen-bonding pharmacophore: the 2-methyl compound presents zero hydrogen bond donors versus one donor for the N-unsubstituted analog (LogP 0.79; 2 H-bond acceptors; 1 H-bond donor) , while the 1-methyl regioisomer shifts the N-methyl group to a distinct position on the pyrazole ring, altering the spatial orientation of the methyl substituent relative to the ketone [1]. These differences directly impact molecular recognition by biological targets such as HNE, where the cycloheptapyrazolone scaffold's substitution pattern influences inhibitory potency [2].

Quantitative Differentiator Evidence for 2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one Versus Closest Analogs


Hydrogen Bond Donor Count: Target Compound (0) Versus N-Unsubstituted Parent 5,6,7,8-Tetrahydrocyclohepta[c]pyrazol-4(1H)-one (1)

The 2-methyl derivative possesses zero hydrogen bond donors, a direct consequence of N2-methylation which blocks the tautomeric NH present in the N-unsubstituted parent scaffold. This differentiates it from 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9), which bears one hydrogen bond donor (NH) . In HNE inhibitor programs, the presence or absence of an H-bond donor on the pyrazolone ring is a critical determinant of target engagement, as the enzyme's S1 pocket accommodates specific hydrogen-bonding interactions [1].

Medicinal Chemistry HNE Inhibition Pharmacophore Design

Hydrogen Bond Acceptor Count: Target Compound (3) Versus N-Unsubstituted Parent (2)

The 2-methyl cycloheptapyrazolone scaffold provides three hydrogen bond acceptor atoms (the ketone oxygen and both pyrazole nitrogens), compared to only two acceptors for the N-unsubstituted analog 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 1314139-85-9), where one nitrogen is protonated as NH and thus functions as a donor rather than an acceptor . This difference in H-bond acceptor count affects solubility, permeability, and target-binding interactions.

Chemical Biology Ligand-Based Design Physicochemical Profiling

Regiochemical Identity: 2-Methyl versus 1-Methyl Substitution Defines Distinct Chemical Entities with Divergent Synthetic and Biological Properties

The 2-methyl substitution on the pyrazole ring of CAS 115310-14-0 is regiochemically distinct from the 1-methyl isomer (CAS 115309-88-1; 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one). In the 2-methyl isomer, the methyl group is attached to the nitrogen adjacent to the ketone-bearing carbon, whereas in the 1-methyl isomer, the methyl group occupies the nitrogen distal to the ketone . This regiochemical difference was systematically investigated in the 1977 thesis by Larson, which established that 1-methyl and 2-methyl cycloheptapyrazolones exhibit distinct physical properties and synthetic reactivity profiles [1].

Regiochemistry Medicinal Chemistry SAR Studies

Scaffold Validation in Human Neutrophil Elastase (HNE) Inhibitor Programs: Cycloheptapyrazolone Core as a Privileged Pharmacophore

The 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one scaffold has been explicitly investigated as one of three new bicyclic cores (alongside tetrahydroindazolone and dihydrocyclopentapyrazolone) for HNE inhibitor design in a doctoral thesis program focused on inflammatory diseases [1]. The Chiesi patent (US 10,172,830) further validates pyrazolone derivatives broadly as HNE inhibitors, establishing the therapeutic relevance of this chemotype [2]. While specific IC50 data for the 2-methyl derivative against HNE is not publicly available, the class-level evidence positions this scaffold as a validated starting point for HNE-targeted SAR exploration.

HNE Inhibition Inflammatory Disease Scaffold Hopping

Lipophilicity (XLogP) Differentiation: Target Compound and 1-Methyl Regioisomer Share XLogP = 0.7, but Differ from the N-Unsubstituted Parent (LogP 0.79)

The target compound 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has a computed XLogP of 0.7, identical to that of the 1-methyl regioisomer (CAS 115309-88-1, XLogP = 0.7) . Both methylated derivatives are slightly less lipophilic than the N-unsubstituted parent compound 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, which has a measured LogP of 0.79 . This small but measurable difference in lipophilicity (ΔLogP ≈ −0.09 relative to the NH parent) may influence membrane permeability and non-specific protein binding in cellular assays.

ADME Prediction Lipophilicity Permeability

Synthetic Tractability: Historical Precedent for Selective Synthesis of 2-Methyl Cycloheptapyrazolone Enables Defined Derivatization Pathways

The 1977 master's thesis by Larson constitutes the foundational synthetic study establishing methodology for the selective preparation of 2-methyl versus 1-methyl cycloheptapyrazolones, demonstrating that the two regioisomers can be independently synthesized and isolated [1]. The 2-methyl isomer is accessed via specific cyclization conditions using N-methylhydrazine with cycloheptanone derivatives, with the regiochemical outcome controlled by reaction conditions [1]. This synthetic tractability is essential for building block applications where defined substitution patterns are required for downstream diversification, such as in the preparation of pyrazolamide insect growth regulators where the cycloheptapyrazole core must carry specific substituents at defined positions [2].

Synthetic Chemistry Building Blocks Derivatization

Recommended Application Scenarios for 2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one Based on Differentiated Evidence


Scaffold-Hopping Starting Point for Human Neutrophil Elastase (HNE) Inhibitor Discovery Programs

The 2-methyl cycloheptapyrazolone scaffold has been explicitly selected as one of three core templates for HNE inhibitor design in academic medicinal chemistry programs [1]. Procure this compound as a starting scaffold for HNE inhibitor SAR when the goal is to explore N2-methylated pyrazolones that lack an NH hydrogen bond donor (HBD = 0 vs HBD = 1 for the N-unsubstituted parent) . The Chiesi patent demonstrates that pyrazolone derivatives broadly inhibit HNE, providing a mechanistic rationale for scaffold selection [2].

Regioisomer-Controlled Fragment Library Design for Target-Based Screening

Use the 2-methyl regioisomer (CAS 115310-14-0) in fragment-based screening libraries where the precise spatial orientation of the N-methyl group matters for binding pocket complementarity. The 2-methyl isomer presents the methyl group on the nitrogen proximal to the ketone (SMILES: O=C1C2=CN(C)N=C2CCCC1), whereas the 1-methyl isomer (CAS 115309-88-1) places the methyl group on the distal nitrogen (SMILES: O=C1C2C=NN(C)C=2CCCC1) . This regiospecific orientation can be decisive for fragment hit confirmation and subsequent hit-to-lead optimization.

NH-Free Bioisostere Replacement in Lead Optimization Workflows

In lead optimization campaigns where an NH-containing pyrazolone scaffold exhibits undesirable properties (e.g., metabolic N-glucuronidation, high plasma protein binding, or poor permeability), the 2-methyl derivative offers a direct NH→N-Me replacement with quantifiably altered physicochemical properties. The H-bond donor count drops from 1 to 0, while the computed lipophilicity shifts modestly (XLogP 0.7 for the 2-methyl derivative vs LogP 0.79 for the NH parent) . This makes it suitable for systematic SAR exploration of N-methylation effects on potency, selectivity, and ADME parameters.

Synthetic Building Block for Heptacyclic Pyrazolamide Agrochemical Derivatives

The cycloheptapyrazole core has proven utility in agrochemical research, as demonstrated by the development of dual-target insect growth regulators (IGRs) based on hexahydrocyclohepta[c]pyrazole-5-carboxamide derivatives showing activity against Plutella xylostella (LC50 51.50 mg·L⁻¹) and Mythimna separata (100% mortality at 2.5 mg·L⁻¹) [3]. The 2-methyl cycloheptapyrazolone can serve as a key intermediate for constructing analogous heptacyclic pyrazolamide libraries, where the 2-methyl substitution locks the pyrazole tautomer and directs subsequent functionalization to the cycloheptane ring carbons.

Quote Request

Request a Quote for 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.